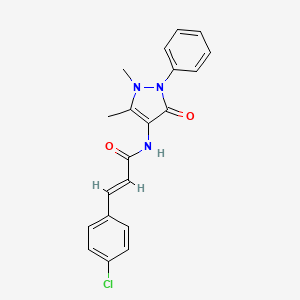
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring, a thiophene ring with a sulfone group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources.
Sulfone Group Addition: Oxidation of the thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.
Carboxamide Formation: The final step involves the reaction of the pyrazole derivative with an appropriate amine (4-phenylbutan-2-amine) under coupling conditions using agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Pyrazole derivatives with various substituents.
Scientific Research Applications
Chemistry
This compound is studied for its unique structural properties and reactivity, making it a candidate for developing new materials and catalysts.
Biology
In biological research, it may be explored for its potential as a bioactive molecule, interacting with specific enzymes or receptors.
Medicine
The compound’s structure suggests potential pharmacological applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with biological targets.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The sulfone and carboxamide groups are likely involved in hydrogen bonding and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C20H27N3O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c1-14(9-10-17-7-5-4-6-8-17)21-20(24)19-15(2)22-23(16(19)3)18-11-12-27(25,26)13-18/h4-8,14,18H,9-13H2,1-3H3,(H,21,24) |
InChI Key |
SQGRJJZRBDBCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)
![tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B12163630.png)
![N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12163641.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12163661.png)


![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-](/img/structure/B12163678.png)
![({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12163692.png)
![tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12163693.png)
![N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12163700.png)

![N'-[(1Z,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12163705.png)
